2-(4-bromophenyl)-2-oxoethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate 2-(4-bromophenyl)-2-oxoethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate
Brand Name: Vulcanchem
CAS No.: 322414-27-7
VCID: VC14609530
InChI: InChI=1S/C23H20BrN3O3/c1-27(2)19-13-11-18(12-14-19)25-26-21-6-4-3-5-20(21)23(29)30-15-22(28)16-7-9-17(24)10-8-16/h3-14H,15H2,1-2H3
SMILES:
Molecular Formula: C23H20BrN3O3
Molecular Weight: 466.3 g/mol

2-(4-bromophenyl)-2-oxoethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate

CAS No.: 322414-27-7

Cat. No.: VC14609530

Molecular Formula: C23H20BrN3O3

Molecular Weight: 466.3 g/mol

* For research use only. Not for human or veterinary use.

2-(4-bromophenyl)-2-oxoethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate - 322414-27-7

Specification

CAS No. 322414-27-7
Molecular Formula C23H20BrN3O3
Molecular Weight 466.3 g/mol
IUPAC Name [2-(4-bromophenyl)-2-oxoethyl] 2-[[4-(dimethylamino)phenyl]diazenyl]benzoate
Standard InChI InChI=1S/C23H20BrN3O3/c1-27(2)19-13-11-18(12-14-19)25-26-21-6-4-3-5-20(21)23(29)30-15-22(28)16-7-9-17(24)10-8-16/h3-14H,15H2,1-2H3
Standard InChI Key URVFWKHKPYIFBU-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)OCC(=O)C3=CC=C(C=C3)Br

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, [2-(4-bromophenyl)-2-oxoethyl] 2-[[4-(dimethylamino)phenyl]diazenyl]benzoate, reflects its three primary structural components:

  • A 2-(4-bromophenyl)-2-oxoethyl group, featuring a ketone-linked brominated aromatic ring.

  • A 2-{(E)-[4-(dimethylamino)phenyl]diazenyl} substituent, comprising an azo bond (N=N-\text{N}=\text{N}-) in the trans (E) configuration, connected to a dimethylamino-functionalized benzene ring.

  • A benzoate ester backbone, facilitating esterification between the oxoethyl and diazenyl groups.

Molecular Data Table

PropertyValue
CAS No.322414-27-7
Molecular FormulaC23H20BrN3O3\text{C}_{23}\text{H}_{20}\text{BrN}_3\text{O}_3
Molecular Weight466.3 g/mol
IUPAC Name[2-(4-Bromophenyl)-2-oxoethyl] 2-[[4-(dimethylamino)phenyl]diazenyl]benzoate
SMILES NotationCN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)OCC(=O)C3=CC=C(C=C3)Br
InChI KeyURVFWKHKPYIFBU-UHFFFAOYSA-N

The E configuration of the azo bond is critical for maintaining planar geometry, which influences electronic properties and intermolecular interactions.

Synthesis and Manufacturing

The synthesis of this compound involves multi-step organic reactions, typically starting with readily available precursors:

Key Synthesis Steps

  • Formation of the Azo Linkage:

    • Coupling of 4-(dimethylamino)phenyl diazonium salt with 2-aminobenzoic acid derivatives under alkaline conditions.

    • The reaction is conducted at 0–5°C to stabilize the diazonium intermediate and prevent premature decomposition.

  • Esterification:

    • The resulting azo-benzoic acid is reacted with 2-(4-bromophenyl)-2-oxoethanol in the presence of a coupling agent (e.g., DCC/DMAP) to form the ester bond.

    • Anhydrous conditions are maintained to avoid hydrolysis of the ester.

  • Purification:

    • Crude product is purified via column chromatography or recrystallization.

    • Reaction progress is monitored using thin-layer chromatography (TLC) with UV visualization at 254 nm.

Reaction Conditions Table

StepReagents/ConditionsYield (%)
Azo CouplingNaNO₂, HCl, 0–5°C, pH 8–965–70
EsterificationDCC, DMAP, Dry DCM, RT75–80
PurificationSilica Gel Chromatography (Hexane:EtOAc)85–90

Chemical Reactivity and Stability

The compound’s reactivity is governed by three functional groups:

  • Azo Bond (N=N-\text{N}=\text{N}-): Prone to reduction (e.g., by Na2S2O4\text{Na}_2\text{S}_2\text{O}_4) or photochemical cleavage.

  • Ester Group: Susceptible to hydrolysis under acidic or basic conditions.

  • Dimethylamino Group: Participates in electrophilic substitution or quaternization reactions.

Stability Considerations

  • Thermal Stability: Decomposes above 200°C, with exothermic degradation observed via differential scanning calorimetry (DSC).

  • Light Sensitivity: The azo bond undergoes cis-trans isomerization under UV light, necessitating storage in amber glassware.

  • Oxidative Degradation: Requires inert atmospheres (N₂ or Ar) during handling to prevent oxidation of the dimethylamino group.

ActivityAnalogous CompoundMechanism
AntimicrobialAzo-linked benzimidazolesDisruption of microbial cell membranes
AnticancerAzo-anthraquinonesTopoisomerase II inhibition
Anti-inflammatoryAzo-salicylatesCOX-2 suppression

Hypothetically, the bromophenyl and dimethylamino groups in this compound could enhance lipid solubility and target affinity, respectively, making it a candidate for drug development.

Spectroscopic Characterization

The compound’s structure is validated through advanced spectroscopic techniques:

TechniqueKey Observations
¹H NMR (400 MHz, CDCl₃)δ 8.2 (d, 2H, Ar–H), δ 3.1 (s, 6H, N–CH₃), δ 5.4 (s, 2H, OCH₂CO)
IR (KBr)1720 cm⁻¹ (C=O ester), 1620 cm⁻¹ (N=N), 1580 cm⁻¹ (C-Br)
UV-Vis (MeOH)λₘₐₓ = 480 nm (π→π* transition of azo group)
MS (ESI)m/z 466.1 [M+H]⁺

The UV-Vis spectrum’s intense absorption at 480 nm suggests applications in dye chemistry or photodynamic therapy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator